molecular formula C14H14N2O3S2 B5758942 ethyl (2,3-dimethyl-4-oxo-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)acetate

ethyl (2,3-dimethyl-4-oxo-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)acetate

Cat. No. B5758942
M. Wt: 322.4 g/mol
InChI Key: UGYILUKUQNGSDA-UHFFFAOYSA-N
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Description

The synthesis and analysis of thiazolo[3,2-a]pyrimidine derivatives, as well as related thieno[3,2-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, have been of significant interest due to their potential biological activities and applications in medicinal chemistry. These compounds often exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities, making them valuable targets for chemical synthesis and study.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, starting from readily available precursors. For instance, the synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates involves transforming methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate prepared from dimethyl acetone-1,3-dicarboxylate, sulfuryl chloride, and thiourea into the desired products through several reaction steps (Žugelj et al., 2009).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various analytical techniques, including X-ray crystallography, NMR, IR spectroscopy, and mass spectrometry. For example, the structure of synthesized compounds like ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate is confirmed based on its elemental analysis, IR, 1H-NMR, and mass spectral data (Farghaly & Gomha, 2011).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, leading to the formation of new derivatives with potential biological activities. For instance, thiazolo[3,2-a]pyrimidine derivatives have been synthesized through reactions involving ethyl acetoacetate, aldehydes, and thiourea, showcasing the chemical versatility of these compounds (Darehkordi & Ghazi, 2015).

Future Directions

The future directions in the research of this compound could involve exploring its potential biological activities and developing new synthetic methods. Given the wide range of activities exhibited by similar compounds, there is potential for this compound to be used in the development of new medicines .

properties

IUPAC Name

ethyl 2-(4,5-dimethyl-7-oxo-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8,11-tetraen-12-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-4-19-10(17)5-9-6-20-14-15-12(18)11-7(2)8(3)21-13(11)16(9)14/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYILUKUQNGSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC2=NC(=O)C3=C(N12)SC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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